Methyl 4-Chloro-2-methoxy-5-methylbenzoate
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Overview
Description
Methyl 4-Chloro-2-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methoxy group, and a methyl ester group on the benzene ring. This compound is used extensively in scientific research due to its unique chemical properties and structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 4-Chloro-2-methoxy-5-methylbenzoate typically involves the esterification of 4-chloro-2-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Chloro-2-methoxy-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding amines or thiols.
Oxidation: 4-Chloro-2-methoxy-5-methylbenzoic acid.
Reduction: 4-Chloro-2-methoxy-5-methylbenzyl alcohol.
Scientific Research Applications
Methyl 4-Chloro-2-methoxy-5-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: As an additive in the formulation of dyes, coatings, and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-Chloro-2-methoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and methoxy group on the benzene ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound has an acetamido group instead of a methyl group, making it more polar and potentially more reactive in certain chemical reactions.
Methyl 4-chloro-2-methoxybenzoate: Lacks the methyl group, resulting in different steric and electronic properties.
Uniqueness: Methyl 4-Chloro-2-methoxy-5-methylbenzoate is unique due to the combination of its chloro, methoxy, and methyl ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-chloro-2-methoxy-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-7(10(12)14-3)9(13-2)5-8(6)11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDSOPMNWOXJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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